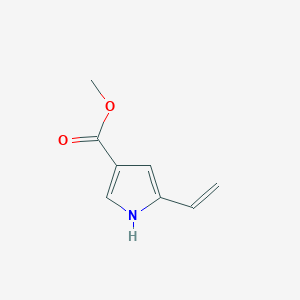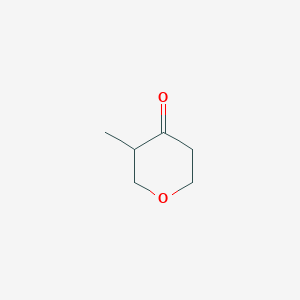
5-Bromo-1,3-dichloro-2-fluorobenzène
Vue d'ensemble
Description
5-Bromo-1,3-dichloro-2-fluorobenzene is a halogenated benzene derivative with the molecular formula C6H2BrCl2F. It is a pale-yellow to yellow-brown solid or liquid at room temperature and is used primarily in laboratory organic synthesis and pharmaceutical research and development .
Applications De Recherche Scientifique
5-Bromo-1,3-dichloro-2-fluorobenzene is used in various scientific research applications :
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Pharmaceutical Research: The compound is used in the development of new drugs and therapeutic agents due to its unique halogenated structure.
Material Science: It is employed in the synthesis of advanced materials with specific properties for industrial applications.
Méthodes De Préparation
The preparation of 5-Bromo-1,3-dichloro-2-fluorobenzene involves a multi-step synthetic route. One common method includes the following steps :
Diazotization: 3,5-Dichloro-4-fluoroaniline is dissolved in sulfuric acid to form an ammonium salt. This is then reacted with sodium nitrite in a tubular reactor to produce a diazonium salt intermediate.
Bromination: The diazonium salt intermediate is treated with cuprous bromide dissolved in hydrobromic acid at 100-130°C. The reaction is carried out dropwise, and after completion, the mixture is processed to obtain 5-Bromo-1,3-dichloro-2-fluorobenzene.
This method is advantageous for industrial production due to its continuity, safety, short reaction time, and energy efficiency .
Analyse Des Réactions Chimiques
5-Bromo-1,3-dichloro-2-fluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in electrophilic aromatic substitution reactions, where the bromine, chlorine, or fluorine atoms can be replaced by other substituents.
Reduction and Oxidation: The compound can be reduced or oxidized under specific conditions to form different products, although detailed conditions and products are not extensively documented.
Mécanisme D'action
The mechanism of action of 5-Bromo-1,3-dichloro-2-fluorobenzene involves its participation in electrophilic aromatic substitution reactions. In these reactions, the compound forms a sigma-bond with an electrophile, generating a positively charged benzenonium intermediate. This intermediate then undergoes further transformations to yield the final product .
Comparaison Avec Des Composés Similaires
5-Bromo-1,3-dichloro-2-fluorobenzene can be compared with other halogenated benzene derivatives, such as:
1,3-Dichloro-2-fluorobenzene: Lacks the bromine atom, making it less reactive in certain substitution reactions.
1-Bromo-3,5-dichloro-4-fluorobenzene: Similar structure but with different positional isomers, leading to variations in reactivity and applications.
2,4-Dichloro-3-fluoroaniline: A precursor in the synthesis of 5-Bromo-1,3-dichloro-2-fluorobenzene, highlighting the importance of specific halogenation patterns
These comparisons underscore the unique reactivity and applications of 5-Bromo-1,3-dichloro-2-fluorobenzene in scientific research and industrial processes.
Propriétés
IUPAC Name |
5-bromo-1,3-dichloro-2-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrCl2F/c7-3-1-4(8)6(10)5(9)2-3/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMJSIYGLDQNUTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)F)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrCl2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30628958 | |
| Record name | 5-Bromo-1,3-dichloro-2-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30628958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.88 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17318-08-0 | |
| Record name | 5-Bromo-1,3-dichloro-2-fluorobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17318-08-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-1,3-dichloro-2-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30628958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromo-1,3-dichloro-2-fluorobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is innovative about the synthesis method of 5-bromo-1,3-dichloro-2-fluorobenzene described in the research?
A1: The research introduces a novel approach to synthesizing 5-bromo-1,3-dichloro-2-fluorobenzene utilizing a tubular diazotization reaction for preparing the diazonium salt intermediate. [] This method offers several advantages over traditional techniques:
- Reduced Side Reactions: The controlled environment of the tubular reactor minimizes side reactions like diazonium salt coupling and decomposition, leading to a purer product. []
- Improved Yield: By minimizing unwanted reactions, the overall yield of 5-bromo-1,3-dichloro-2-fluorobenzene is significantly improved. []
- Enhanced Safety and Efficiency: The continuous flow process in the tubular reactor increases safety and allows for shorter reaction times compared to batch processes. []
- Industrial Scalability: The continuous nature of the process, coupled with its energy efficiency, makes it suitable for potential large-scale industrial production. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![2-Bromo-3-[(3,4-Methylenedioxy)phenyl]-1-propene](/img/structure/B174795.png)

